4-METHOXY-1,2-BENZENEDICARBOXYLIC ACID DIETHYL ESTER
CAS No.: 97025-36-0
Cat. No.: VC8430885
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97025-36-0 |
|---|---|
| Molecular Formula | C13H16O5 |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | diethyl 4-methoxybenzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C13H16O5/c1-4-17-12(14)10-7-6-9(16-3)8-11(10)13(15)18-5-2/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | NNUKHDIOBTUYHV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)OC)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)OC)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with three substituents: two ethyl ester groups at the 1- and 2-positions and a methoxy group at the 4-position (Figure 1). This arrangement is represented by the SMILES notation CCOC(=O)C1=C(C=C(C=C1)OC)C(=O)OCC, which clarifies the connectivity of functional groups. The IUPAC name, diethyl 4-methoxybenzene-1,2-dicarboxylate, reflects the systematic positioning of substituents.
Spectral and Computational Data
The Standard InChIKey NNUKHDIOBTUYHV-UHFFFAOYSA-N provides a unique identifier for computational studies, enabling precise molecular modeling and database searches. The InChI string further delineates the stereochemical and connectivity details, critical for predicting reactivity in silico.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.26 g/mol |
| CAS Registry Number | 97025-36-0 |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)OC)C(=O)OCC |
| InChIKey | NNUKHDIOBTUYHV-UHFFFAOYSA-N |
Synthesis Methods
Esterification Pathways
The synthesis of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester typically involves the esterification of 4-methoxy-1,2-benzenedicarboxylic acid with ethanol under acidic conditions. While detailed protocols are scarce in open literature, analogous reactions for related phthalate esters suggest the use of sulfuric acid or Lewis acid catalysts to accelerate the nucleophilic acyl substitution. For instance, dimethyl 4-methoxyphthalate (CAS No. 22895-19-8) is synthesized via methanol esterification under similar conditions, yielding 224.21 g/mol products with high purity.
Optimization Challenges
Key challenges include minimizing diol byproducts and achieving regioselective esterification. Recent advancements in zeolite catalysts, such as Sn-Beta, have demonstrated efficacy in esterification and transesterification reactions, offering a greener alternative to traditional acid catalysis . These methods could be adapted to improve the yield and sustainability of the diethyl ester synthesis.
Applications in Organic Synthesis and Materials Science
Role in Cycloaddition Reactions
The compound’s electron-deficient benzene ring makes it a candidate for Diels-Alder (DA) reactions. For example, dimethyl muconate reacts with p-benzoquinone in the presence of Sn-Beta zeolite at 150°C to form DA adducts, which are subsequently dehydrogenated to aromatic products . By analogy, 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester could serve as a dienophile or intermediate in similar cascades, enabling the synthesis of functionalized aromatics.
Polymer and Plasticizer Development
Phthalate esters are widely used as plasticizers in polymer industries. The methoxy group in this compound may enhance compatibility with polar polymers, such as polyvinyl chloride (PVC), by modulating solubility parameters. Comparative studies with dimethyl 4-methoxyphthalate suggest that longer alkyl chains (e.g., ethyl vs. methyl) improve plasticizer permanence and reduce volatility.
Comparative Analysis with Structural Analogues
Diethyl 4-Ethenoxybenzene-1,2-Dicarboxylate (PubChem CID 172805318)
Replacing the methoxy group with an ethenoxy moiety alters electronic properties, enhancing reactivity toward electrophilic aromatic substitution. This derivative’s molecular weight (264.27 g/mol) and solubility profile differ significantly, underscoring the impact of substituent choice on material performance .
Research Frontiers and Future Directions
Sustainable Synthesis Routes
Recent work on benzenoid aromatics from renewable resources highlights the potential of 4-methoxy-1,2-benzenedicarboxylic acid diethyl ester as a bio-based intermediate. For instance, succinic acid-derived dimethyl esters undergo cyclodimerization and dehydrogenation to yield terephthalic acid derivatives, a process adaptable to the diethyl variant .
Catalytic Dehydrogenation
Dehydrogenation of DA adducts using Ru/C or N-chlorosuccinimide has proven effective for aromatic ring formation . Applying these methods to adducts derived from the diethyl ester could streamline the production of methoxy-substituted aromatics for pharmaceuticals or agrochemicals.
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